molecular formula C25H26N4O3S B2374672 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 683767-43-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No.: B2374672
CAS No.: 683767-43-3
M. Wt: 462.57
InChI Key: YAVGQGTYNLTSKR-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

A study by Morgan et al. (1990) describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds, including variations similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide, showed potency in in vitro assays comparable to sematilide, indicating their potential as class III electrophysiological agents. The research highlights the 1H-imidazol-1-yl moiety as a viable replacement for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antihypertensive and Antitumor Effects

Carini et al. (1991) explored nonpeptide angiotensin II receptor antagonists, including a series of N-(biphenylylmethyl)imidazoles. These compounds demonstrated potent antihypertensive effects upon oral administration. This research underscores the structural variability and potential therapeutic applications of benzimidazole derivatives in treating hypertension and possibly cancer (Carini et al., 1991).

Antiviral Activity

Hamdouchi et al. (1999) designed and synthesized 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for testing as antirhinovirus agents. The study emphasizes the importance of the imidazo ring and its derivatives, including benzimidazoles, in developing new antiviral medications. The research demonstrated the potential of these compounds to inhibit human rhinovirus, highlighting their significance in antiviral drug development (Hamdouchi et al., 1999).

Polymeric Materials Synthesis

Yokozawa et al. (2002) reported the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, including block copolymers containing well-defined aramide. This study illustrates the application of benzamide derivatives in the synthesis of high-performance polymeric materials, demonstrating their versatility beyond biological applications (Yokozawa et al., 2002).

Antimicrobial and Antitumor Compounds

Elmagd et al. (2017) utilized thiosemicarbazide derivatives for synthesizing imidazole and other heterocyclic compounds with antimicrobial properties. This research showcases the broad applicability of compounds related to this compound in creating new antimicrobial and potentially antitumor agents (Elmagd et al., 2017).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-3-4-17-29(2)33(31,32)21-15-11-19(12-16-21)25(30)26-20-13-9-18(10-14-20)24-27-22-7-5-6-8-23(22)28-24/h5-16H,3-4,17H2,1-2H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVGQGTYNLTSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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